molecular formula C13H12ClN3O3S2 B2603504 Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate CAS No. 394235-11-1

Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate

Cat. No.: B2603504
CAS No.: 394235-11-1
M. Wt: 357.83
InChI Key: AXIIORLLWQYJFQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group, an acetamide linkage, and a sulfanylacetate ester moiety. The compound’s synthesis likely follows a two-step procedure involving heterocyclization of acylated thiosemicarbazides and subsequent alkylation, a method optimized for generating diverse 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c1-20-11(19)7-21-6-10(18)15-13-17-16-12(22-13)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIIORLLWQYJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the sulfanylacetate group using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This leads to apoptosis in cancer cells.
  • Case Studies :
    • A study reported that similar thiadiazole derivatives showed IC50 values ranging from 0.28 to 0.52 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, indicating potent anticancer properties .
    • Another investigation highlighted the selectivity of these compounds towards cancer cells over normal cells, suggesting a favorable therapeutic index .
CompoundCell LineIC50 Value (µg/mL)
Thiadiazole Derivative AMCF-70.28
Thiadiazole Derivative BA5490.52

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been recognized for their ability to inhibit bacterial growth.

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Case Studies :
    • A review indicated that various thiadiazole derivatives demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria .
    • Specific studies have shown that modifications to the thiadiazole ring can enhance activity against resistant strains of bacteria .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative CE. coli15 µg/mL
Thiadiazole Derivative DS. aureus10 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate]. Modifications to the thiadiazole ring or substituents on the phenyl group can significantly influence biological activity.

Key Findings :

  • Substituents on the C-5 position of the thiadiazole ring are critical for enhancing anticancer activity.
  • The introduction of halogen atoms (e.g., chlorine) has been associated with increased potency against various cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanylacetate moiety could contribute to its overall stability and solubility .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Thiadiazole Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
Target Compound 1,3,4-Thiadiazole 4-Chlorophenyl, acetamide, sulfanylacetate ester Amide, ester Anticancer, anticonvulsant (predicted)
3a (Sych et al.) 1,3,4-Thiadiazole 2-Chlorophenyl, fluorophenyl, oxazole Amide, oxazole Not explicitly stated; structural focus
Ethyl 2-[[5-[(4-Methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 1,3,4-Thiadiazole Morpholine sulfonyl, methylbenzoyl Sulfonamide, ester Undisclosed; computational properties analyzed
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-chlorophenyl)sulfanylacetate 1,3,4-Oxadiazole Phenyl, 4-chlorophenyl Oxadiazole, ester Unknown; structural analogue

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group in the target compound is a common pharmacophore in agrochemicals and pharmaceuticals, enhancing lipophilicity and binding affinity . In contrast, morpholine sulfonyl groups () may improve solubility but increase molecular weight (~486 g/mol vs. ~360 g/mol for the target compound) .

Physicochemical and Computational Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Reference
Target Compound* ~360 (estimated) ~1.8 (predicted) 2 (amide NH, ester O) 6 (amide, ester, thiadiazole) 7
Ethyl 2-[[5-[(4-Methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 486.6 1.8 1 11 9
Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate 465.0 1 8 8

*Note: Values for the target compound are extrapolated from analogues.

Key Observations :

  • Lipophilicity : The target compound’s predicted XLogP3 (~1.8) aligns with derivatives like , suggesting moderate membrane permeability .
  • Hydrogen Bonding: Fewer hydrogen bond acceptors compared to (6 vs.

Biological Activity

Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a thiadiazole ring and a methyl ester group. The specific arrangement of these functional groups contributes to its biological activity.

Anticancer Activity

  • Mechanism of Action : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
    • Case Study : A related thiadiazole compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer potential .
CompoundCell LineIC50 (µg/mL)Mechanism
Thiadiazole Derivative AMCF-70.28Induces apoptosis
Thiadiazole Derivative BHepG29.6Cell cycle arrest

Antimicrobial Activity

  • In Vitro Studies : Compounds derived from the thiadiazole scaffold have shown promising antibacterial and antifungal activities. For example, studies have reported that certain derivatives exhibit effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .
    • Research Findings : In vitro tests indicated that some thiadiazole derivatives possess Minimum Inhibitory Concentrations (MIC) in the low micromolar range against various bacterial strains.
PathogenCompoundMIC (µg/mL)
Staphylococcus aureusThiadiazole Derivative C16
Candida albicansThiadiazole Derivative D32

Anti-inflammatory Activity

  • Mechanism : Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
    • Case Study : A derivative was found to significantly reduce inflammation in animal models by lowering levels of TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituents on the thiadiazole ring can enhance or diminish activity.
  • The presence of electron-withdrawing groups increases potency against cancer cells.

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate?

Answer:
The compound can be synthesized via a two-step procedure common to 1,3,4-thiadiazole derivatives:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .

Alkylation : Introduce the sulfanylacetate moiety using alkylating reagents like methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).
Validation : Confirm purity via TLC and structural integrity via ¹H NMR (e.g., characteristic peaks for methyl ester at δ ~3.7 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during alkylation?

Answer:
Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Elevated temperatures (60–80°C) accelerate alkylation but may promote side reactions.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Base : K₂CO₃ or Et₃N in stoichiometric ratios to avoid over-alkylation.
    Case Study : A flow-chemistry approach (e.g., continuous-flow reactors) improved reproducibility and reduced reaction times in analogous thiadiazole syntheses .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the methyl ester (δ ~3.7 ppm), sulfanyl group (δ ~2.8–3.2 ppm), and aromatic protons (δ ~7.5 ppm for 4-chlorophenyl) .
  • IR Spectroscopy : Confirm ester C=O (~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches.
  • Elemental Analysis : Verify C, H, N, S content (±0.4% deviation) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in structural elucidation?

Answer:
X-ray crystallography provides definitive bond lengths and angles. For example:

  • Thiadiazole Ring : Planar geometry with S-N bond lengths ~1.65 Å .
  • Sulfanylacetate Moiety : Confirm dihedral angles between the thiadiazole and ester groups (typically 60–80°) .
    Methodology : Grow crystals via slow evaporation in ethanol/water mixtures. Use synchrotron radiation for high-resolution data (R factor < 0.06) .

Basic: What biological screening assays are suitable for this compound?

Answer:

  • Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models .
  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .

Advanced: How to analyze contradictory bioactivity data across studies?

Answer:

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., 48-hour exposure, 10% FBS).
  • Structural Analogues : Evaluate substituent effects; e.g., replacing 4-chlorophenyl with 4-methoxyphenyl alters logP and membrane permeability .
    Example : A 0.5-log unit increase in lipophilicity (clogP) may enhance CNS penetration but reduce aqueous solubility .

Basic: What computational tools predict the compound’s reactivity or binding modes?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., GABA receptors for anticonvulsant activity) .
  • DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Advanced: How to assess hydrolytic stability of the methyl ester group under physiological conditions?

Answer:

  • pH-Dependent Degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor ester hydrolysis via HPLC (C18 column, λ = 254 nm) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Stabilization strategies include prodrug design or PEGylation .

Basic: What strategies diversify the structure for structure-activity relationship (SAR) studies?

Answer:

  • Vary Substituents : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Modify Linkers : Substitute sulfanylacetate with sulfonyl or carbonyl spacers to alter rigidity .

Advanced: How to evaluate in vivo toxicity and pharmacokinetics?

Answer:

  • Acute Toxicity (OECD 423) : Administer escalating doses (10–1000 mg/kg) to rodents; monitor mortality, organ histopathology .
  • Pharmacokinetics : Conduct LC-MS/MS studies to determine Cmax, Tmax, and bioavailability after oral/intravenous administration .

Basic: What green chemistry approaches minimize waste in synthesis?

Answer:

  • Solvent-Free Alkylation : Use microwave irradiation to accelerate reactions without DMF .
  • Catalysis : Employ recyclable catalysts (e.g., Fe₃O₄ nanoparticles) for thiadiazole formation .

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